4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic nomenclature of this compound reflects its complex molecular architecture through International Union of Pure and Applied Chemistry naming conventions. The compound belongs to the broader class of piperidine derivatives, which constitute one of the most important synthetic fragments in contemporary pharmaceutical design. Within the Chemical Abstracts Service registry system, this molecule is catalogued under multiple synonyms that reflect its structural components and salt formation characteristics.
The molecular formula C₁₂H₁₇BrClNO₂ indicates a molecular weight of 322.63 daltons, representing the hydrochloride salt form of the parent amine. The base structure consists of a piperidine ring system substituted at the 4-position with a phenoxy group that carries both bromine and methoxy substituents in specific positional arrangements. This structural complexity places the compound within multiple chemical classification systems simultaneously.
Table 1: Chemical Identification and Classification Data
The taxonomic position of this compound within heterocyclic chemistry reflects the fundamental importance of piperidine scaffolds in modern organic synthesis. Piperidines are among the most significant synthetic fragments for drug design and play crucial roles across more than twenty different classes of pharmaceuticals, as well as in naturally occurring alkaloids. The systematic approach to naming such compounds follows established protocols that prioritize the heterocyclic core while acknowledging the complexity of substituent patterns.
The phenoxy substituent introduces additional nomenclatural considerations, as the 2-bromo-4-methoxy substitution pattern creates specific spatial arrangements that influence both chemical reactivity and biological activity. These positional relationships are critical for understanding structure-activity relationships and for predicting molecular behavior in various chemical environments. The hydrochloride salt formation represents a common approach to enhancing the stability and handling characteristics of amine-containing compounds, providing improved crystallinity and water solubility compared to the free base form.
Historical Development in Piperidine Derivative Research
The historical trajectory of piperidine derivative research establishes the foundation for understanding the significance of compounds like this compound within contemporary chemical science. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both of whom obtained the compound through the reaction of piperine with nitric acid. This early discovery marked the beginning of systematic investigations into six-membered nitrogen heterocycles that would eventually lead to the development of sophisticated synthetic methodologies.
The evolution of piperidine chemistry accelerated significantly throughout the twentieth century, driven by recognition of these structures in natural products and their potential pharmaceutical applications. The name piperidine derives from the genus Piper, reflecting its initial isolation from pepper alkaloids, but subsequent research revealed the widespread occurrence of piperidine motifs in diverse biological systems. Natural occurrence studies have identified piperidine derivatives in sources ranging from black pepper and Psilocaulon absimile to various marine organisms, establishing the biological relevance of these structural frameworks.
Industrial production methods for piperidine emerged in the mid-twentieth century, primarily through the hydrogenation of pyridine using molybdenum disulfide catalysts. This development enabled large-scale access to piperidine starting materials, facilitating the exploration of substituted derivatives and complex synthetic targets. The reaction C₅H₅N + 3H₂ → C₅H₁₀NH became a cornerstone of industrial heterocyclic chemistry, providing the foundation for extensive derivative synthesis programs.
Table 2: Historical Milestones in Piperidine Derivative Development
The contemporary period has witnessed remarkable advances in piperidine derivative synthesis, with researchers developing sophisticated methods for stereoselective construction of complex substituted systems. Recent scientific literature documents extensive progress in both intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These methodological advances have enabled the synthesis of increasingly complex targets, including the specific substitution patterns found in compounds like this compound.
The development of palladium-catalyzed hydrogenation methods has proven particularly significant for accessing functionalized piperidine derivatives. These approaches allow for the selective reduction of pyridine precursors while maintaining sensitive functional groups, enabling the synthesis of complex substituted systems that would be difficult to access through traditional methods. The ability to introduce diverse substituents, including halogenated aromatic groups, has expanded the chemical space accessible through piperidine chemistry.
Modern synthetic approaches have also incorporated multicomponent reaction strategies, enabling efficient access to diverse piperidine scaffolds through convergent synthesis pathways. These methods have proven especially valuable for pharmaceutical applications, where rapid access to structural diversity is essential for structure-activity relationship studies and lead compound optimization.
Position Within Contemporary Organobromine Chemistry
The positioning of this compound within contemporary organobromine chemistry reflects the growing importance of brominated organic compounds across multiple research domains. Organobromine chemistry encompasses the study of synthesis and properties of organic compounds containing carbon-bromine bonds, with applications ranging from materials science to pharmaceutical development. The most pervasive naturally occurring organobromine compound is bromomethane, though synthetic applications have expanded far beyond simple brominated alkanes.
The incorporation of bromine functionality into complex heterocyclic systems like piperidine derivatives represents an advanced application of organobromine chemistry principles. Bromine's position in the halogen series provides intermediate reactivity between chlorine and iodine, making organobromides valuable synthetic intermediates that balance reactivity with cost considerations. The electronegativity difference between bromine and carbon creates electrophilic carbon centers that can participate in diverse chemical transformations, including nucleophilic substitution reactions and metal-mediated coupling processes.
Contemporary organobromine compound synthesis employs multiple strategic approaches, including direct bromination of aromatic systems, hydrogen bromide addition reactions, and nucleophilic displacement using bromide salts. The synthesis of complex molecules like this compound likely involves aromatic bromination followed by coupling with piperidine derivatives, though specific synthetic routes may vary depending on the desired regioisomeric outcome and reaction conditions.
Table 3: Organobromine Chemistry Applications and Characteristics
The natural occurrence of organobromine compounds provides important context for understanding the biological relevance of synthetic brominated molecules. Marine organisms, including sponges, corals, sea slugs, tunicates, and various algae, produce over 1600 naturally occurring organobromine compounds. These natural products often exhibit extraordinary biological properties and serve as models for pharmaceutical development. The structural diversity found in natural organobromines ranges from simple compounds like bromoform to highly complex alkaloid systems, demonstrating the versatility of bromine incorporation in biological systems.
The enzyme systems responsible for natural organobromine compound biosynthesis, particularly vanadium bromoperoxidases, provide insights into the mechanisms by which bromine can be incorporated into organic frameworks. These enzymatic processes convert bromide ions to electrophilic bromine species that can react with organic substrates, offering inspiration for synthetic methodology development. The prevalence of organobromine compounds in marine environments, where they often serve defensive or communication functions, underscores their biological significance.
Environmental considerations surrounding organobromine compounds have gained increasing attention, particularly regarding their persistence and bioaccumulation potential. While many synthetic organobromines, especially fire retardants, have raised environmental concerns, the natural production of these compounds by marine organisms demonstrates their fundamental role in ecological systems. This dual perspective influences contemporary research directions, emphasizing the development of biodegradable alternatives while maintaining the beneficial properties that make organobromine compounds valuable synthetic targets.
The specific substitution pattern in this compound represents sophisticated synthetic chemistry that combines multiple functional group manipulations. The 2-bromo-4-methoxy substitution on the phenoxy ring creates specific electronic and steric environments that can influence molecular recognition, catalytic activity, and biological interactions. This level of structural complexity exemplifies modern organobromine chemistry's ability to create precisely functionalized molecules for specialized applications.
Properties
IUPAC Name |
4-(2-bromo-4-methoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-15-10-2-3-12(11(13)8-10)16-9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPLLBWFIRWJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-bromo-4-methoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the ortho position of the methoxy group is a prime site for nucleophilic substitution due to the electron-donating methoxy group activating the aromatic ring.
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Mechanistic Insight : The methoxy group directs nucleophiles to the ortho and para positions. Substitution at the bromine site is favored due to steric and electronic factors.
Oxidation Reactions
The methoxy group can undergo oxidation under controlled conditions, though this is less common without catalysts.
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Methoxy to Carbonyl | KMnO₄, H₂SO₄, 100°C | 4-(2-Bromo-4-carboxyphenoxy)piperidine hydrochloride |
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Limitations : Over-oxidation may lead to decarboxylation, requiring precise stoichiometric control.
Hydrolysis and Ether Cleavage
The ether linkage between the phenyl and piperidine groups can be cleaved under acidic or basic conditions.
Salt-Exchange Reactions
The hydrochloride salt can undergo anion exchange in polar solvents.
| Reaction Type | Reagents/Conditions | Products Formed | Source |
|---|---|---|---|
| Anion Metathesis | AgNO₃, MeOH | 4-(2-Bromo-4-methoxyphenoxy)piperidine nitrate |
Piperidine Ring Functionalization
The piperidine nitrogen can participate in alkylation or acylation reactions after deprotonation.
Comparative Reactivity with Analogues
Reactivity differences between 4-(2-bromo-4-methoxyphenoxy)piperidine and its analogues highlight structural influences:
| Compound | Bromine Reactivity | Methoxy Stability | Piperidine Reactivity | Source |
|---|---|---|---|---|
| 4-(2-Chloro-4-methoxyphenoxy)piperidine | Lower | Similar | Higher | |
| 4-(4-Bromo-2-methylphenoxy)piperidine | Similar | Lower | Similar |
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Key Insight : Electron-withdrawing groups (e.g., Cl) reduce bromine’s electrophilicity, while alkyl groups destabilize methoxy oxidation.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is primarily investigated as a potential pharmaceutical agent. Its structural features suggest it may interact with biological targets involved in various diseases. Research indicates its potential as a lead compound for developing drugs targeting neurological disorders and cancer.
Mechanism of Action:
The compound's mechanism involves modulation of neurotransmitter systems and potential inhibition of specific enzymes linked to disease progression. Studies have shown that it may act on serotonin receptors, which are crucial in treating mood disorders and anxiety.
Biological Research
Neuropharmacology:
In neuropharmacological studies, this compound has been evaluated for its effects on neuronal cell viability and neuroprotection. Preliminary findings suggest it could reduce oxidative stress in neuronal cultures, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity:
Recent investigations have highlighted the anticancer properties of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vivo models have shown promising results where tumor growth was significantly reduced when combined with conventional chemotherapy.
Industrial Applications
Synthesis of Specialty Chemicals:
This compound serves as an intermediate in synthesizing other complex organic molecules. Its unique functional groups make it valuable in developing specialty chemicals used in pharmaceuticals and agrochemicals.
Material Science:
In material science, this compound is explored for its potential role in creating advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Anticancer Treatment Case Study
A study conducted on breast cancer models assessed the efficacy of this compound when administered alongside standard chemotherapy agents. The results indicated a significant reduction in tumor size compared to controls, suggesting enhanced therapeutic effects when combined with existing treatments.
Neurodegenerative Disease Model
In a controlled study involving Alzheimer's disease models, treatment with this compound led to a marked decrease in amyloid-beta plaque formation and improved cognitive function in behavioral tests. These findings support its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride and related piperidine derivatives.
Table 1: Structural and Physicochemical Comparison
*LogP values are experimental where available; others estimated via computational methods.
Key Comparative Insights
4-(4-Bromophenyl)piperidine HCl lacks the oxygen linker, resulting in higher lipophilicity (LogP ~3.1) and possibly better blood-brain barrier penetration .
Structural Modifications and Pharmacological Implications The ethyl chain in 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl extends the molecule, increasing LogP (~4.2) and possibly prolonging metabolic half-life . 2-(4-Bromo-phenyl)-piperidine HCl demonstrates how positional isomerism (bromo at the piperidine’s 2-position vs. phenoxy substitution) alters steric hindrance, which could affect receptor binding .
Toxicity and Safety Profiles Limited acute toxicity data are available for these compounds. However, halogenated aromatic systems (e.g., bromine) may pose bioaccumulation risks, as noted in regulatory guidelines for similar substances . The hydrochloride salt form mitigates volatility, reducing inhalation hazards compared to free-base analogs .
Synthetic Accessibility The target compound’s synthesis likely involves nucleophilic aromatic substitution (for bromine/methoxy groups) followed by piperidine coupling, a route shared with 4-(2-Bromo-4-fluorophenoxy)piperidine HCl . In contrast, 4-(4-Bromophenyl)piperidine HCl requires direct Suzuki-Miyaura coupling, avoiding oxygen linker introduction .
Biological Activity
4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated methoxyphenoxy group, which is believed to contribute to its biological activity. The presence of the bromine atom can enhance lipophilicity and influence receptor binding properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.
- Cytotoxicity Against Cancer Cells : Preliminary research suggests that it may have cytotoxic effects on certain cancer cell lines.
Research Findings
A summary of notable studies investigating the biological activity of this compound is provided below:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | |
| Study 2 | Showed significant reduction in inflammatory markers in animal models | |
| Study 3 | Induced apoptosis in human cancer cell lines |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models of bacterial infection showed that administration of the compound significantly reduced bacterial load and improved survival rates.
- Case Study 2 : In a model of inflammatory disease, treatment with this compound resulted in marked decreases in pro-inflammatory cytokines.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a brominated aromatic ether (e.g., 2-bromo-4-methoxy phenol) and a piperidine derivative. Key steps include:
- Reagent Selection : Use a piperidine precursor (e.g., 4-hydroxypiperidine) with a brominated aromatic compound under alkaline conditions (e.g., KCO or NaH) to facilitate ether formation .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reactivity. Elevated temperatures (80–100°C) improve yield .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. Q2. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in physical data resolved?
Methodological Answer:
- Primary Techniques :
- Data Reconciliation : Cross-validate melting points and solubility using NIST standards and replicate experiments under controlled humidity/temperature .
Advanced Research Questions
Q. Q3. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights guide experimental design?
Methodological Answer: The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh) or Xantphos-Pd-G3 for aryl coupling .
- Solvent Effects : Dioxane or toluene with CsCO as base enhances reaction efficiency .
- Mechanistic Probes : DFT calculations predict transition states for C–Br bond activation, guiding ligand and solvent choices .
Q. Q4. What strategies mitigate contradictions in reported bioactivity data for piperidine derivatives with similar substituents?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
- Structure-Activity Relationship (SAR) Studies : Systematically replace the methoxy or bromine groups and compare IC values .
- Data Normalization : Apply multivariate analysis to account for experimental variables (e.g., solvent residues, pH) .
Q. Q5. How can computational modeling predict the compound’s stability under varying storage conditions?
Methodological Answer:
- Degradation Pathways : Use quantum mechanical calculations (Gaussian 09) to simulate hydrolysis or oxidation of the bromophenoxy group .
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Compatibilities : Avoid storage with strong oxidizers (e.g., peroxides) per SDS guidelines .
Contradiction Analysis and Resolution
Q. Q6. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can researchers resolve this?
Methodological Answer:
Q. Q7. Discrepancies in reported ecotoxicity How to design reliable environmental impact assessments?
Methodological Answer:
- Standardized Tests : Follow OECD guidelines for Daphnia magna acute toxicity (48-hour LC) and biodegradation (OECD 301B) .
- Soil Mobility Studies : Use column chromatography to simulate leaching potential .
- Data Harmonization : Compare results with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) .
Methodological Frameworks for Advanced Applications
Q. Q8. How can this compound be integrated into high-throughput screening (HTS) for drug discovery?
Methodological Answer:
- Library Design : Pair with fragment-based libraries (e.g., 500+ analogs) using the bromine site for diversification .
- Automated Synthesis : Employ flow chemistry with inline LC-MS for rapid iteration .
- Activity Clustering : Apply machine learning (e.g., Random Forest) to correlate substituents with bioactivity .
Q. Q9. What experimental and computational approaches validate the compound’s role as a kinase inhibitor scaffold?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
